molecular formula C9H15N3O B13835412 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol

3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol

Cat. No.: B13835412
M. Wt: 181.23 g/mol
InChI Key: MRYHWTZCOAWENQ-UHFFFAOYSA-N
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Description

3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 2-methylimidazole moiety. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and imidazole rings. These rings are known for their biological and chemical significance, making this compound a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol typically involves the reaction of 2-methylimidazole with a suitable pyrrolidine derivative. One common method is to react 2-methylimidazole with 3-chloromethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-one.

    Reduction: Formation of 3-[(2-Methylimidazolin-1-yl)methyl]pyrrolidin-3-ol.

    Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, potentially affecting enzymatic activities. Additionally, the compound may interact with cellular receptors and proteins, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    3-Pyrrolidin-3-ol: A pyrrolidine derivative with a hydroxyl group, lacking the imidazole moiety.

    3-[(2-Ethylimidazol-1-yl)methyl]pyrrolidin-3-ol: A similar compound with an ethyl group instead of a methyl group on the imidazole ring.

Uniqueness

3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol is unique due to the combination of the pyrrolidine and imidazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C9H15N3O/c1-8-11-4-5-12(8)7-9(13)2-3-10-6-9/h4-5,10,13H,2-3,6-7H2,1H3

InChI Key

MRYHWTZCOAWENQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2(CCNC2)O

Origin of Product

United States

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